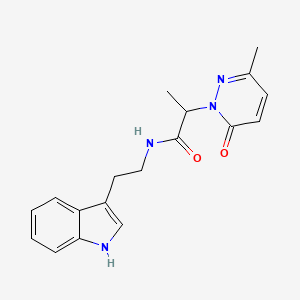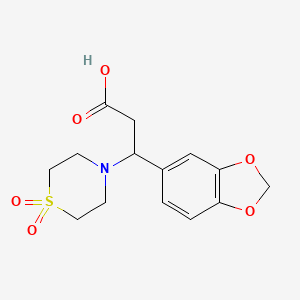
3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid, also known as BTDPA, is a synthetic organic compound that has been studied for its potential applications in the medical and scientific fields. BTDPA is a derivative of the benzodioxole family, a class of compounds that are known for their anti-inflammatory, anti-oxidant, and anti-microbial properties. BTDPA has demonstrated promising results in laboratory studies and is being studied for its potential use in a variety of applications.
科学的研究の応用
Synthetic Methods and Chemical Properties
One study focused on the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, highlighting their role as intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones. The research demonstrated a methodological improvement by reducing the initial stage of dithiocarbamic acid salt formation from hours to minutes, indicating a significant enhancement in efficiency for synthesizing related compounds (M. M. Orlinskii, 1996).
Fluorescence Derivatisation
Another research explored the fluorescence derivatization of amino acids using 3-(Naphthalen-1-ylamino)propanoic acid to evaluate its applicability as a fluorescent derivatising reagent. This study found that the amino acid derivatives produced were strongly fluorescent, with potential applications in biological assays due to their strong fluorescence in ethanol and water at physiological pH (V. Frade et al., 2007).
Heterocyclic Compounds Synthesis
Research on heterocyclic compounds from 3-(4-phenyl) benzoyl propionic acid revealed the synthesis of various derivatives such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The study detailed the behavior of furanones and benzoxazinones derivatives toward different nucleophiles, contributing to the chemical understanding and potential applications of related 3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)propanoic acid derivatives (A. Y. Soliman et al., 2010).
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c16-14(17)8-11(15-3-5-22(18,19)6-4-15)10-1-2-12-13(7-10)21-9-20-12/h1-2,7,11H,3-6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWYOCZOZSPZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC(=O)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)
![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)
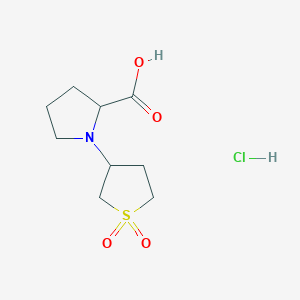
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)
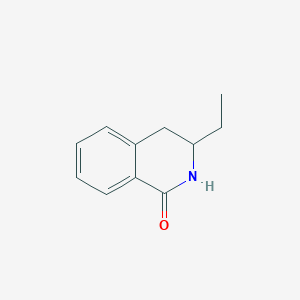
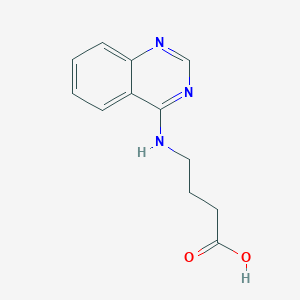
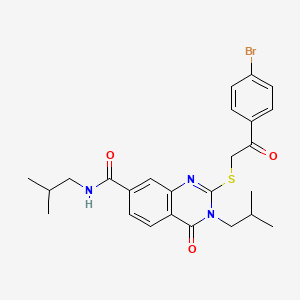
![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)
![1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2930878.png)
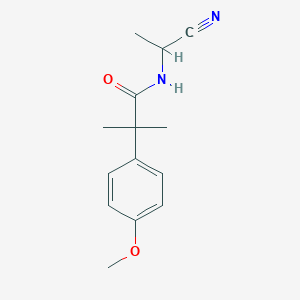
![3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2930881.png)
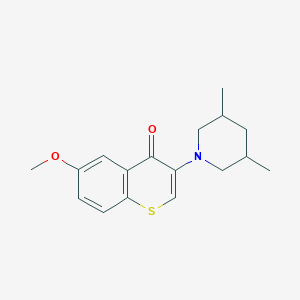
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2930884.png)
